An In-depth Technical Guide to 3-Chloro-2,6-diaminopyrazine and its Derivatives for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-Chloro-2,6-diaminopyrazine and its Derivatives for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 3-Chloro-2,6-diaminopyrazine and its related structures, which are pivotal intermediates in medicinal chemistry. Our focus is to deliver field-proven insights and actionable data for researchers, scientists, and professionals engaged in drug development. We will delve into the core chemical properties, synthesis strategies, and significant applications of these compounds, ensuring a blend of technical accuracy and practical expertise.
Compound Identification and Physicochemical Properties
While the specific compound "3-Chloropyrazine-2,6-diamine" is referenced, the broader and more extensively documented research landscape points towards the significance of its structural isomers and derivatives, such as 3,5-diamino-6-chloropyrazine-2-carboxylic acid and its esters. For the purpose of this guide, we will address the key characteristics of this family of compounds, with a primary focus on the core pyrazine structure.
A related compound, 3-Chloropyridine-2,6-diamine, has the CAS Number 54903-85-4.[1] It is crucial for researchers to verify the exact structure and CAS number for their specific application.
Table 1: Physicochemical Properties of Related Chloro-diamino-pyrazine Derivatives
| Property | Value | Source |
| Molecular Formula (3-Chloropyridine-2,6-diamine) | C5H6ClN3 | PubChem[1] |
| Molecular Weight (3-Chloropyridine-2,6-diamine) | 143.57 g/mol | PubChem[1] |
| CAS Number (Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate) | 1458-01-1 | Sigma-Aldrich |
| Molecular Formula (Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate) | C6H7ClN4O2 | Sigma-Aldrich |
| Molecular Weight (Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate) | 202.60 g/mol | Sigma-Aldrich |
| CAS Number (3,5-diamino-6-chloropyrazine-2-carboxylic acid) | 4878-36-8 | ChemUniverse[2] |
| Molecular Formula (3,5-diamino-6-chloropyrazine-2-carboxylic acid) | C5H5ClN4O2 | ChemUniverse[2] |
| Molecular Weight (3,5-diamino-6-chloropyrazine-2-carboxylic acid) | 188.57 g/mol | ChemUniverse[2] |
| Melting Point | 108 - 113 °F / 42 - 45 °C | Sigma-Aldrich[3] |
| Density | 0.89 g/cm3 (at 25 °C) | Sigma-Aldrich[3] |
| Solubility | Moderately soluble in polar organic solvents like DMSO, with limited solubility in water.[4] | NINGBO INNO PHARMCHEM CO.,LTD.[4] |
| Storage Conditions | Typically stored at 2-8°C.[4] | NINGBO INNO PHARMCHEM CO.,LTD.[4] |
Synthesis and Chemical Reactivity
The synthesis of chloro-diamino-pyrazine derivatives often commences from more readily available dichlorinated pyrazines. The strategic introduction of amino groups is a critical step, leveraging principles of nucleophilic aromatic substitution.
The pyrazine ring is substituted with two amino groups and a chlorine atom, which influences its reactivity. The amino groups provide basic and nucleophilic characteristics, enabling reactions like acylation and alkylation. The electron-withdrawing nature of the chlorine atom activates the pyrazine ring for nucleophilic aromatic substitution.[4]
A general approach for the synthesis of such compounds involves the controlled amination of a dichloropyrazine precursor. Palladium-catalyzed reactions are also utilized for the functionalization of the pyrazine ring.[5]
Below is a representative workflow for the synthesis of a diamino-chloropyrazine derivative.
Caption: Key therapeutic applications stemming from the 3,5-diamino-6-chloropyrazine scaffold.
Safety, Handling, and Spectroscopic Data
Hazard Identification and Safety Precautions
Compounds in this class are generally considered hazardous. The following is a summary of safety information based on available Safety Data Sheets (SDS).
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Hazards : Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful to aquatic life. [3]* Precautionary Measures :
-
Do not breathe dust. [3] * Wash skin thoroughly after handling. [3][6] * Wear protective gloves, protective clothing, eye protection, and face protection. [3][7] * Use only outdoors or in a well-ventilated area. [3] * Avoid release to the environment. [3]* First Aid :
-
If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. [3][6] * If Inhaled : Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. [3][6] * If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. [3][6] * If on Skin : Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. [3]
-
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of these compounds.
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NMR Spectroscopy : 1H NMR and 13C NMR spectra are available for 3-Chloropyridine-2,6-diamine. [1]* Infrared (IR) Spectroscopy : FTIR spectra, often using a KBr wafer technique, are available for related compounds. [1]* UV-Visible Spectroscopy : UV-Vis spectra have also been recorded for these types of molecules. [1]* Vibrational Spectra : The vibrational spectral analysis of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide has been carried out using FT-Raman and FT-IR spectroscopy. [8]
Experimental Protocol: Synthesis of a 3-Benzylaminopyrazine-2-carboxamide Derivative
This protocol is adapted from methodologies described for the synthesis of novel pyrazinamide derivatives. [9] Objective : To synthesize a 3-benzylaminopyrazine-2-carboxamide derivative via aminodehalogenation.
Materials :
-
3-Chloropyrazine-2-carboxamide
-
Substituted benzylamine (2 equivalents)
-
Triethylamine (1 equivalent)
-
Tetrahydrofuran (THF), anhydrous
-
Round bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard workup and purification equipment (e.g., rotary evaporator, recrystallization solvents)
Procedure :
-
Dissolve 3-chloropyrazine-2-carboxamide (1 equivalent) in anhydrous THF in a round bottom flask.
-
Add the corresponding substituted benzylamine (2 equivalents) to the solution.
-
Add triethylamine (1 equivalent) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 70 °C with continuous stirring.
-
Maintain the reaction under reflux for approximately 15 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, cool the reaction mixture in a refrigerator to induce crystallization of the crude product.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product and characterize it using appropriate analytical methods (e.g., NMR, MS, elemental analysis).
References
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PubChem. (n.d.). 3-Chloropyridine-2,6-diamine. Retrieved from [Link]
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LookChem. (n.d.). 2-AMINO-3-CHLOROPYRAZINE. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
Harper College. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
ChemUniverse. (n.d.). 3,5-diamino-6-chloropyrazine-2-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]
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PubChem. (n.d.). Chloropyrazine. Retrieved from [Link]
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PubMed. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]
-
PubMed. (1986). Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug. Retrieved from [Link]
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PubMed. (n.d.). Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies. Retrieved from [Link]
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